molecular formula C10H16O2 B8597272 3-Methylene-1-isopropylcyclopentanecarboxylic acid

3-Methylene-1-isopropylcyclopentanecarboxylic acid

Cat. No.: B8597272
M. Wt: 168.23 g/mol
InChI Key: VVBAWIVGMGTLCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylene-1-isopropylcyclopentanecarboxylic acid is a useful research compound. Its molecular formula is C10H16O2 and its molecular weight is 168.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

3-methylidene-1-propan-2-ylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C10H16O2/c1-7(2)10(9(11)12)5-4-8(3)6-10/h7H,3-6H2,1-2H3,(H,11,12)

InChI Key

VVBAWIVGMGTLCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CCC(=C)C1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of the methyl 3-methylene-1-isopropylcyclopentanecarboxylate (Step A, 1.21 g, 6.64 mmol) in a mixture of dioxane (4 mL) and water (4 mL) containing 1.114 g (26.56 mmol) of lithium hydroxide monohydrate was homogenized with methanol, and stirred at 80° C. for 48 hrs. The solvent was removed in vacuo, the residue was dissolved in water and the non-acidic components were extracted with diethyl ether (3×30 mL), combined ethers were back-washed with water (1×30 mL). The combined aqueous phases were acidified with 2N HCl and extracted with chloroform (6×30 mL), dried (anhydrous magnesium sulfate) and evaporated to dryness to leave 1.25 g of crude acid. It was used in the next reaction step without any further purification.
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
1.114 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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